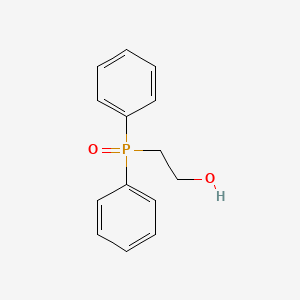

2-Diphenylphosphorylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-diphenylphosphorylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O2P/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMGUWSVXJYYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965380 | |

| Record name | 2-(Diphenylphosphoryl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887-21-8, 5110-00-9 | |

| Record name | NSC203005 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Diphenylphosphoryl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Diphenylphosphorylethanol

Established Synthetic Pathways for 2-Diphenylphosphorylethanol

The synthesis of this compound can be achieved through various established methods, primarily categorized into direct synthetic routes and functional group interconversions.

Direct Synthetic Routes (e.g., from Phosphine (B1218219) Oxide Precursors)

Direct synthetic routes typically involve the formation of the carbon-phosphorus bond or the addition of a two-carbon unit to a phosphorus-containing precursor. A primary method involves the nucleophilic addition of a diphenylphosphine (B32561) oxide anion to an electrophilic two-carbon synthon like ethylene (B1197577) oxide.

Diphenylphosphine oxide exists in equilibrium with its tautomer, diphenylphosphinous acid. wikipedia.org The phosphorus center in its P(III) tautomeric form can act as a nucleophile. The reaction with ethylene oxide proceeds via a ring-opening mechanism to yield the target alcohol, this compound.

Another direct approach is the reaction of diphenylphosphine oxide with 2-bromoethanol. The reaction is typically carried out in the presence of a base to deprotonate the phosphine oxide, generating a more potent nucleophile that subsequently displaces the bromide ion.

| Precursor 1 | Precursor 2 | Reaction Type | Product |

| Diphenylphosphine oxide | Ethylene oxide | Nucleophilic addition | This compound |

| Diphenylphosphine oxide | 2-Bromoethanol | Nucleophilic substitution | This compound |

Functional Group Interconversion Approaches

Functional group interconversion (FGI) provides an alternative and often versatile approach to synthesizing this compound. nih.gov This strategy involves the synthesis of a precursor molecule that already contains the diphenylphosphoryl group and a two-carbon chain, followed by the conversion of a functional group on that chain into a hydroxyl group.

A prominent example of this approach is the reduction of a carbonyl group. For instance, (2-oxoethyl)diphenylphosphine oxide, which can be synthesized from the oxidation of a suitable precursor, can be reduced to this compound using standard reducing agents like sodium borohydride.

Similarly, the reduction of (carboxymethyl)diphenylphosphine oxide or its corresponding esters provides another pathway. cymitquimica.com Carboxylic acids and esters can be reduced to primary alcohols using powerful reducing agents such as lithium aluminum hydride. This method allows for the construction of the target molecule from a different set of starting materials.

| Precursor | Reagent | Transformation | Product |

| (2-oxoethyl)diphenylphosphine oxide | Sodium borohydride | Carbonyl reduction | This compound |

| (Carboxymethyl)diphenylphosphine oxide | Lithium aluminum hydride | Carboxylic acid reduction | This compound |

| Methyl (2-diphenylphosphoryl)acetate | Lithium aluminum hydride | Ester reduction | This compound |

Advanced Derivatization Strategies for this compound

The presence of both a hydroxyl group and a phosphoryl group in this compound allows for a variety of derivatization strategies, enabling the synthesis of new molecules with tailored properties.

Modifications at the Hydroxyl Moiety

The primary alcohol group in this compound is a versatile handle for various chemical transformations. Standard reactions for alcohols can be readily applied to modify this part of the molecule. nih.gov

Esterification: The hydroxyl group can react with acyl chlorides, acid anhydrides, or carboxylic acids (under esterification conditions) to form the corresponding esters. researchgate.net For example, reaction with pentafluorobenzoyl chloride can yield a pentafluorobenzoyl ester derivative. researchgate.net

Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (2-oxoethyl)diphenylphosphine oxide, or further to the carboxylic acid, (carboxymethyl)diphenylphosphine oxide, using appropriate oxidizing agents.

Carbonate Formation: Reaction with fluoroalkyl chloroformates can produce mixed carbonate derivatives in a rapid and efficient manner. nih.gov

These derivatization reactions are often employed to enhance the analytical detection of molecules containing hydroxyl groups or to introduce new functional moieties for further synthetic applications. nih.govrsc.org

| Reagent Type | Example Reagent | Product Type |

| Acyl Halide | Acetyl chloride | Ester |

| Acid Anhydride | Acetic anhydride | Ester |

| Alkyl Halide (with base) | Methyl iodide | Ether |

| Chloroformate | Trifluoroethyl chloroformate | Carbonate |

| Isocyanate | Phenyl isocyanate | Carbamate |

Transformations of the Phosphoryl Group

The phosphoryl group (P=O) is another key site for modification. The most significant transformation of a phosphine oxide is its reduction back to a phosphine. This deoxygenation reaction is crucial for regenerating phosphine ligands, which are widely used in catalysis. rsc.org

A variety of reducing agents and methods have been developed for this purpose, with the choice often depending on the substrate's functional group tolerance and the desired stereochemical outcome at the phosphorus center if it is chiral. rsc.org Common reagents include silanes, such as trichlorosilane (B8805176) (HSiCl₃) and tetramethyldisiloxane (TMDS), often in the presence of a catalyst. nih.govorganic-chemistry.org For example, a combination of oxalyl chloride and hexachlorodisilane (B81481) has been shown to reduce phosphine oxides to phosphines under mild conditions. nih.gov Other systems like InBr₃/TMDS are also effective. researchgate.net The reduction of phosphine oxides allows for the conversion of this compound into (2-hydroxyethyl)diphenylphosphine.

Enantioselective Synthesis and Chiral Induction

While this compound itself is achiral, the introduction of chirality is a key aspect of modern synthetic chemistry. Asymmetric synthesis can be approached in two ways: creating a stereocenter on the ethyl chain or creating a P-stereogenic center.

The asymmetric synthesis of related β-hydroxyphosphonates and β-hydroxyphosphine oxides has been an area of active research. nih.govmdpi.com One strategy involves the asymmetric reduction of a prochiral ketone, such as (2-oxo-2-phenylethyl)diphenylphosphine oxide, using chiral reducing agents or catalysts to produce a chiral secondary alcohol with high enantiomeric excess.

Another advanced strategy involves the use of chiral auxiliaries. Chiral auxiliaries can be attached to a phosphorus precursor, directing the stereochemical outcome of subsequent reactions before being cleaved to yield the P-stereogenic phosphine oxide. nsf.govresearchgate.net For instance, a chiral phosphorous acid diamide (B1670390) can react with aldehydes to produce α-hydroxy phosphonamides with good diastereoselectivity, which can then be hydrolyzed to the corresponding chiral α-hydroxy phosphonic acids. umsl.edu While not directly applied to this compound, these principles form the basis for developing enantioselective routes to its chiral analogues.

Coordination Chemistry and Ligand Design Principles Involving 2 Diphenylphosphorylethanol

Fundamental Coordination Modes of 2-Diphenylphosphorylethanol

This compound is a versatile ligand in coordination chemistry, capable of binding to metal centers in several distinct modes. This flexibility arises from the presence of two potential donor atoms: the oxygen of the phosphoryl group (P=O) and the oxygen of the hydroxyl group (O-H). The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. A ligand, in general, can adopt various coordination modes depending on its chemical environment. reado.app

Coordination via the Phosphoryl Oxygen (P=O)

The phosphoryl oxygen is a strong donor site, readily coordinating to a wide range of metal ions. In this mode, the this compound acts as a monodentate ligand, with the hydroxyl group remaining uncoordinated. This type of coordination is common in complexes where the metal center is sterically hindered or when other strongly coordinating ligands are present, satisfying the metal's coordination sphere.

Coordination via the Hydroxyl Oxygen (O-H)

Coordination can also occur through the hydroxyl oxygen, although this is generally less common than coordination via the phosphoryl oxygen. In this mode, the ligand again acts as a monodentate ligand. This type of interaction is often facilitated by the deprotonation of the hydroxyl group, forming an alkoxide that can then bind to the metal center.

Mixed-Donor Ligand Behavior in Metal Complexation

The most interesting and versatile coordination behavior of this compound is its ability to act as a mixed-donor, or bidentate, ligand. In this capacity, both the phosphoryl oxygen and the hydroxyl oxygen coordinate to the same metal center, forming a stable chelate ring. This chelation enhances the stability of the resulting complex. The ligand can coordinate in a neutral form or, more commonly, after deprotonation of the hydroxyl group, creating a bidentate monoanionic ligand. Dithiocarbamate complexes, for example, can exhibit monodentate, bidentate, or anisobidentate coordination modes. researchgate.net

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Rhodium, Gold, Silver, Copper, Palladium, Nickel, Iron, Ruthenium)

This compound forms complexes with a wide array of transition metals. The synthesis of these complexes often involves reacting a metal salt or a precursor complex with the ligand. mdpi.com

Rhodium: Rhodium complexes with phosphine (B1218219) ligands are of significant interest. researchgate.net For instance, rhodium metalloinsertors containing a pyridyl-alcohol ligand exhibit unique Rh-O ligand coordination. nih.gov The reaction of rhodium precursors with diphosphine ligands can lead to various Rh-diphosphine complexes. researchgate.net

Gold: Gold(III) complexes with S,N-donor ligands have been synthesized. researchgate.net Asymmetrically substituted 2,5-diaryl phosphole ligands have been used to create coinage metal complexes, including gold. nih.gov

Silver: Silver(I) complexes with phosphine ligands are widely studied. nih.govnih.gov For example, heteroleptic silver(I) complexes bearing 2,9-bis(styryl)-1,10-phenanthroline ligands and bis[(2-diphenylphosphino)phenyl] ether have been synthesized and characterized. mdpi.com Silver complexes with the nido-diphosphine [7,8-(PPh2)2-7,8-C2B9H10]– have also been prepared. rsc.org

Copper: Copper(I) complexes with phosphine ligands such as bis(2-(diphenylphosphino)phenyl) ether have been synthesized. nih.govresearchgate.net Copper(II) complexes with phenanthroline-based ligands have also been explored for their potential applications. nih.gov The coordination of various ligands to aqueous copper(II) ions leads to colored complexes. youtube.com

Palladium: Palladium(0) complexes with diphenyl-2-pyridylphosphine (B124867) have been synthesized and their reactions with alkynes studied. researchgate.net

Nickel: Nickel(II) complexes with diphenylalkenylphosphine ligands have been prepared and characterized. researchgate.net The coordination of monodentate phosphines to nickel(II) salts can result in different geometric isomers. researchgate.net The addition of various ligands to a dilute Ni2+ solution results in different colors. youtube.com

Iron: Iron bisphosphine complexes are of interest for their catalytic activities. nih.gov Di-iron carbonyl aza-diphosphido-bridged complexes have also been synthesized. mdpi.com The coordination chemistry of iron in sulfur environments has been investigated to model the active sites of iron-sulfur proteins. ias.ac.in

Ruthenium: Ruthenium(II) complexes containing bis(2-(diphenylphosphino)phenyl) ether have been synthesized and their catalytic activity studied. nih.gov Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands have also been developed for use in organic photocatalysis. rsc.orgrsc.org

Table 1: Examples of Transition Metal Complexes

| Metal | Complex Type/Example | Key Features/Findings | Citation |

|---|---|---|---|

| Rhodium | [Rh(L)(chrysi)(PPO)]2+ | Rh-O ligand coordination; selective toxicity towards mismatch repair-deficient cancers. | nih.gov |

| Gold | [Au(C6F5)2(SPNH2)]ClO4 | Gold(III) complex with an S,N-donor ligand. | researchgate.net |

| Silver | [AgL(POP)]BF4 | Heteroleptic Ag(I) complexes with moderate emission in solution. | mdpi.com |

| Copper | [Cu(κ2-P,P'-DPEphos)(κ1-P-DPEphos)][BF4] | Tricoordinated cationic Cu(I) complex with a dangling phosphorus center. | nih.govresearchgate.net |

| Palladium | Pd(Ph2Ppy)2(η2-DMAD) | Zerovalent palladium complex with diphenyl-2-pyridylphosphine. | researchgate.net |

| Nickel | [NiX2(PPh2(CH2)nCH=CH2)2] | Square planar and tetrahedral isomers depending on conditions. | researchgate.net |

| Iron | Cationic terminal-bound PH3 complexes | Isolation of six different cationic terminal-bound PH3 complexes. | nih.gov |

| Ruthenium | [(η5-C5H5)RuCl(DPEphos)] | Half-sandwich complex with catalytic activity in hydrogenation. | nih.gov |

Main Group Metal Complexes

While less common than with transition metals, this compound can also form complexes with main group metals. The coordination chemistry with these elements is less explored but can lead to interesting structural motifs. For example, diphosphanylmetallocenes of main group elements have been synthesized, highlighting the versatility of phosphine-based ligands. uni-saarland.de The coordination is typically through the phosphoryl oxygen, similar to the monodentate coordination observed with some transition metals. The nature of the main group metal, its size, and Lewis acidity will influence the structure and stability of the resulting complexes.

In-depth Scientific Data on the Coordination Chemistry of this compound Remains Limited

Following a comprehensive search of available scientific literature, it has been determined that specific, detailed research findings required to construct an article on the coordination chemistry of this compound, as per the requested outline, are not publicly available. Key data, including X-ray crystallographic structures and advanced spectroscopic analyses of its coordination compounds, appear to be absent from the current body of published research.

The planned article was to be structured around the "," with a deep dive into its structural elucidation and ligand design principles. However, the foundational empirical data necessary to populate these sections could not be located.

Specifically, the following critical information for this compound—also known as (2-hydroxyethyl)diphenylphosphine oxide—is not sufficiently documented in the searched scientific literature:

X-ray Crystallographic Data: No crystal structures for coordination complexes featuring the this compound ligand were found. This prevents any detailed discussion of bond lengths, bond angles, coordination geometries, and the precise conformation of the chelate ring.

Advanced Spectroscopic Investigations: While general principles of NMR, IR, and other spectroscopic techniques for phosphine oxide complexes are well-established rsc.orgsdstate.edu, specific spectra (e.g., ³¹P NMR shifts, characteristic IR absorption bands for P=O and O-H upon coordination) for metal complexes of this compound are not reported. Such data is crucial for understanding the electronic environment of the ligand upon complexation.

Ligand Design and Structure-Activity Relationships: There is a lack of studies focused on the systematic steric and electronic tuning of the this compound scaffold. Furthermore, without crystallographic data, a quantitative analysis of its bite angle and the resulting effects on complex stability or reactivity cannot be performed. While the principles of bite angles are extensively studied for other ligand types, particularly diphosphines psu.eduwikipedia.orgcmu.edursc.org, direct application to this specific P,O-bidentate ligand is speculative without experimental evidence.

Due to the absence of this fundamental data, it is not possible to generate a scientifically accurate and informative article that adheres to the strict, data-driven outline provided in the user request. The generation of content would require speculation or the use of data from related but distinct chemical compounds, which would violate the directive to focus solely on this compound.

Applications of 2 Diphenylphosphorylethanol in Homogeneous and Heterogeneous Catalysis

Mechanistic Investigations of 2-Diphenylphosphorylethanol-Mediated Catalysis.rsc.orgmdpi.commpg.de

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. mpg.dersc.orgmpg.de Mechanistic studies often focus on identifying the active catalytic species and the role of various interactions in the catalytic cycle.

Role of Secondary Coordination Sphere Interactions (e.g., Hydrogen Bonding).mpg.de

Non-covalent interactions, such as hydrogen bonding, play a critical role in catalysis. rsc.orgnih.govnih.govchemrxiv.org These interactions, which occur in the secondary coordination sphere of a metal catalyst, can significantly influence the reactivity and selectivity of the catalytic process. researchgate.netnih.govresearchgate.net

In the context of this compound, the hydroxyl group can act as a hydrogen bond donor, potentially interacting with substrates or other parts of the catalytic system to influence the reaction pathway. The cooperative effect of hydrogen-bond donors and acceptors has been shown to be an effective strategy in catalysis. nih.govresearchgate.net

Immobilization and Heterogenization Strategies for this compound-Based Catalysts

The immobilization of homogeneous catalysts onto solid supports offers the advantage of easy separation and recycling, combining the benefits of both homogeneous and heterogeneous catalysis. nih.gov Various strategies have been developed for the immobilization of molecular catalysts.

One approach involves the covalent attachment of the catalyst or its ligand to a support material. For instance, diphosphine ligands can be reversibly immobilized on a support using a cross-metathesis reaction. nih.gov This allows for the catalyst to be used in a reaction and then cleaved from the support for reuse. nih.gov

Another strategy is the encapsulation of a catalyst within a metal-organic framework (MOF). nih.gov This can create a microenvironment around the catalyst that influences its activity and selectivity through secondary sphere interactions. nih.gov Colloidal particles also serve as promising supports for catalyst immobilization, offering a high surface area and the ability to be easily separated from the reaction mixture. uu.nlresearchgate.net For example, a ruthenium-based transfer hydrogenation catalyst has been successfully immobilized on colloidal polystyrene particles. researchgate.net

Advanced Material Science Applications and Supramolecular Assemblies of 2 Diphenylphosphorylethanol

Integration of 2-Diphenylphosphorylethanol into Polymeric Systems

The dual functionality of this compound makes it a versatile component in polymer chemistry. The hydroxyl group provides a reactive site for polymerization, while the bulky, phosphorus-containing diphenylphosphoryl group imparts specific properties to the resulting material.

As Monomeric Building Blocks for Polymer Synthesis

The primary route for incorporating this compound into a polymer backbone is through its hydroxyl group. This group allows the molecule to act as a monofunctional alcohol or, more specifically, as a diol-analogue in condensation polymerizations. This reactivity is particularly relevant in the synthesis of polyurethanes and polyesters.

In polyurethane synthesis, the hydroxyl group of this compound readily reacts with isocyanate groups (-NCO) of di- or poly-isocyanate monomers. google.coml-i.co.uk This reaction forms the characteristic urethane (B1682113) linkage, integrating the diphenylphosphoryl moiety directly into the polymer chain. By acting as a chain extender or a curative for isocyanate-terminated prepolymers, it contributes to the final properties of the polyurethane elastomer, coating, or adhesive. google.com Similarly, it can participate in esterification reactions with dicarboxylic acids or their derivatives to form polyesters, or in etherification reactions to produce polyethers, although applications in polyurethanes are more commonly cited. The incorporation of the phosphorus-containing group directly into the polymer backbone ensures its permanence and can enhance thermal stability and flame retardancy. mdpi.com

| Polymer Type | Role of this compound | Key Reaction | Resulting Polymer Feature |

|---|---|---|---|

| Polyurethanes | Diol Monomer / Chain Extender / Curative | Reaction of -OH group with -NCO group | Phosphorus integrated into the main chain |

| Polyesters | Diol Monomer | Esterification with dicarboxylic acids | Pendant diphenylphosphoryl groups |

| Polyethers | Alcohol Monomer | Etherification | Phosphorus-containing side chains |

As Functional Additives and Modifiers in Polymeric Materials

This compound and its derivatives are highly effective as functional additives, most notably as reactive flame retardants, particularly for thermosetting polymers like epoxy resins. cnrs.frmdpi.comresearchgate.net Unlike additive flame retardants that are physically blended into the polymer, reactive retardants are chemically incorporated into the polymer network. mdpi.com The hydroxyl group of this compound allows it to react with the epoxy rings or curing agents, covalently bonding it to the matrix. This prevents the additive from leaching out over time, ensuring permanent flame retardancy.

The flame-retardant action of the diphenylphosphine (B32561) oxide group is twofold:

Gas-Phase Action : During combustion, it can release phosphorus-containing radicals that interrupt the free-radical chain reactions of combustion in the gas phase. researchgate.net

Condensed-Phase Action : It promotes the formation of a stable, insulating layer of char on the polymer surface, which acts as a barrier to heat, oxygen, and flammable volatiles. researchgate.netnih.gov

The incorporation of these molecules can influence the material's physical properties. While the addition of some flame retardants can lower the glass transition temperature (Tg), derivatives of diphenylphosphine oxide have been developed to enhance flame retardancy with minimal negative impact on thermal and mechanical properties. mdpi.comnih.govcolab.ws

| Polymer System | Phosphorus Content (wt%) | UL-94 Rating | Limiting Oxygen Index (LOI) % | Effect on Glass Transition Temp. (Tg) | Reference |

|---|---|---|---|---|---|

| Epoxy Resin + DPO-derivative | 0.9 | V-0 | 30.5% | Noticeable decrease | mdpi.com |

| Epoxy Resin + ODDPO | 1.2 | V-0 | 29.2% | Minimal decrease (7.6 °C) | nih.gov |

| Epoxy Resin + DPO-HQ-EP | 0.6 | V-0 | 31.7% | No compromise | researchgate.net |

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The distinct functional groups of this compound—the hydrogen-bonding hydroxyl group and the strongly polar, bulky phosphoryl group—make it and its derivatives intriguing candidates for designing self-assembling systems.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry describes complexes where a "host" molecule forms a cavity that binds a "guest" molecule through non-covalent forces. cnrs.fr This binding relies on molecular recognition, where the host and guest have complementary shapes, sizes, and chemical functionalities. While specific studies detailing this compound as a host or guest are not widely documented, its chemical structure provides features essential for molecular recognition.

The diphenylphosphoryl group is a powerful hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donor guests. nih.gov Furthermore, the two phenyl rings attached to the phosphorus atom create a bulky, sterically defined, and electron-rich region that could participate in π-π stacking interactions with suitable aromatic guests. fau.de These properties suggest that derivatives of this compound could be designed to act as hosts for small molecules or ions, or as guests within larger host systems like cyclodextrins or calixarenes. nih.gov

Metal-Ligand Driven Self-Assembly

The formation of coordination complexes between metal ions (as connectors) and organic molecules (as linkers) is a powerful strategy for constructing discrete supramolecular architectures or extended metal-organic frameworks (MOFs). researchgate.netwikipedia.org The phosphine (B1218219) oxide group (P=O) is recognized as a hard Lewis base, making it an effective ligand for coordinating with a variety of metal centers, particularly hard or borderline metal ions. wikipedia.org

In this compound, coordination typically occurs through the phosphoryl oxygen atom, forming a stable M-O bond. wikipedia.org The hydroxyl group offers a second potential binding site, allowing the molecule to act as a chelate or a bridging ligand, connecting two different metal centers. This versatility enables the self-assembly of various structures, from simple mononuclear or binuclear complexes to more complex coordination polymers, depending on the metal ion's coordination geometry and the stoichiometry of the reaction.

| Metal Ion Type | Examples | Nature of Interaction | Potential Structure |

|---|---|---|---|

| Hard Metals (Lanthanides, Alkali/Alkaline Earth) | La(III), Eu(III), Mg(II) | Strong electrostatic interaction with P=O oxygen | Discrete complexes, luminescent probes |

| Borderline Metals (Transition Metals) | Co(II), Ni(II), Cu(I), Zn(II) | Coordinative bond with P=O and potentially -OH | Mononuclear/polynuclear complexes, coordination polymers |

| Hard/Borderline Metals (Main Group/Post-Transition) | Al(III), Sn(IV) | Strong coordination | Catalysts, extended networks |

Hydrogen-Bonding Networks and Directed Assembly

Hydrogen bonds are directional, non-covalent interactions that play a critical role in directing the self-assembly of molecules in the solid state. This compound possesses both a hydrogen bond donor (the -OH group) and two strong hydrogen bond acceptors (the oxygen of the -OH group and the oxygen of the P=O group). frontiersin.org This combination allows for the formation of robust and predictable hydrogen-bonding networks.

Several hydrogen-bonding motifs can be anticipated:

Head-to-Tail Chains: The most prominent interaction is the formation of a strong hydrogen bond between the hydroxyl group of one molecule and the phosphoryl oxygen of another (O-H···O=P). This can lead to the formation of infinite one-dimensional chains. researchgate.net

Dimeric Structures: Molecules can also form cyclic dimers through reciprocal O-H···O=P hydrogen bonds.

Hydroxyl-Mediated Networks: The hydroxyl groups themselves can interact (O-H···O-H), creating additional links that can connect chains or form more complex two- or three-dimensional networks. frontiersin.org

| Functional Group | Role | Potential H-Bond Interaction | Resulting Supramolecular Motif |

|---|---|---|---|

| Hydroxyl (-OH) | Donor | O-H···O=P | Chains, Dimers |

| Hydroxyl (-OH) | Donor & Acceptor | O-H···O(H) | Chains, Sheets |

| Phosphoryl (P=O) | Acceptor | P=O···H-O | Primary interaction site for directed assembly |

Theoretical and Computational Investigations of 2 Diphenylphosphorylethanol and Its Complexes

Quantum Chemical Studies of 2-Diphenylphosphorylethanol

Quantum chemical methods, particularly those rooted in density functional theory (DFT), are instrumental in exploring the fundamental characteristics of this compound at the electronic level.

The electronic structure of a molecule governs its physical and chemical properties. Key aspects such as the distribution of electron density, the energies of frontier molecular orbitals (FMOs), and the molecular electrostatic potential (MEP) can be accurately calculated.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com For molecules similar to this compound, the HOMO is typically localized on the phenyl rings, while the LUMO is distributed across the diphenylphosphinyl group. The MEP map identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. The oxygen atom of the phosphoryl group (P=O) is the most electron-rich center, making it a primary site for coordination to Lewis acids and for hydrogen bonding. mdpi.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive atoms within the molecule for nucleophilic, electrophilic, and radical attacks. scirp.org For this compound, the phosphoryl oxygen is predicted to be the most favorable site for electrophilic attack, while the phenyl carbons are susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative Phosphine (B1218219) Oxide (Triphenylphosphine Oxide) This table presents data for Triphenylphosphine Oxide (TPPO) as a close structural analog to the diphenylphosphoryl moiety of the target molecule, calculated using DFT methods.

| Parameter | Calculated Value | Methodology |

|---|---|---|

| HOMO Energy | -6.9 eV | DFT/B3LYP |

| LUMO Energy | -0.8 eV | DFT/B3LYP |

| HOMO-LUMO Gap (ΔE) | 6.1 eV | DFT/B3LYP |

| Dipole Moment (μ) | 4.5 D | DFT/B3LYP |

The flexibility of this compound, arising from rotations around several single bonds (P-C, C-C, C-O), results in multiple possible conformations. nih.gov Computational methods can be used to locate the stable conformers (energy minima) and the transition states connecting them, providing a detailed potential energy surface (PES). osti.gov

A key structural feature is the potential for intramolecular hydrogen bonding between the hydroxyl proton (-OH) and the phosphoryl oxygen (P=O), which can lead to the formation of a stable six-membered ring-like structure. The relative energies of conformers with and without this hydrogen bond, as well as different orientations of the phenyl groups, determine the dominant structure in the gas phase or in non-polar solvents. Studies on similar N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides have shown that intramolecular hydrogen contacts significantly stabilize certain conformers. nih.gov

While this compound itself is achiral, the introduction of substituents could create stereogenic centers at the phosphorus atom or the carbon backbone. Computational studies are essential for predicting the relative stability of different diastereomers and for understanding the stereochemical outcome of reactions involving such P-chiral compounds. researchgate.net

Table 2: Theoretical Conformational Analysis of this compound Illustrative data based on DFT calculations for β-hydroxy phosphine oxides, showing the relative stability of different conformers.

| Conformer | Key Dihedral Angle (O=P-C-C) | Intramolecular H-Bond (O-H···O=P) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | ~60° (gauche) | Yes | 0.00 |

| B | ~180° (anti) | No | +2.5 |

| C | ~120° | No | +4.1 |

Computational Modeling of this compound-Metal Complexes

Understanding how this compound interacts with metal ions is crucial for its application in coordination chemistry, catalysis, and extraction processes.

Computational modeling allows for the detailed investigation of the formation and structure of metal complexes. By optimizing the geometry of the this compound-metal complex, key structural parameters such as bond lengths and angles can be determined. Invariably, phosphine oxides coordinate to metal centers through the phosphoryl oxygen atom. wikipedia.org This coordination typically results in an elongation of the P=O bond and a slight shortening of the P-C bonds, which can be quantified computationally and compared with experimental X-ray diffraction data. wikipedia.org

The strength of the metal-ligand interaction is quantified by the binding energy (ΔE_bind), which is the energy released upon the formation of the complex from the free ligand and the metal ion. DFT calculations have been shown to be effective in predicting these energies. mdpi.comnih.gov The binding affinity is influenced by the nature of the metal (hard vs. soft), its oxidation state, and the electronic properties of the ligand. The hard Lewis basicity of the phosphoryl oxygen makes it a good ligand for hard metal centers. wikipedia.org

Table 3: Calculated Geometrical and Energetic Data for a Representative Pd(II)-Phosphine Oxide Complex Data based on DFT calculations for complexes like [PdCl2(phosphine oxide)2] to illustrate typical binding characteristics.

| Parameter | Value | Description |

|---|---|---|

| Binding Energy (ΔE_bind) | -25 to -40 kcal/mol | Strength of the Pd-Ligand interaction. |

| Pd-O Bond Length | ~2.05 Å | Distance between Palladium and the phosphoryl oxygen. |

| P=O Bond Length (in complex) | ~1.52 Å | Elongated compared to the free ligand (~1.49 Å). wikipedia.org |

| P-O-Pd Bond Angle | ~140-160° | Angle of coordination. wikipedia.org |

While phosphines are more common than phosphine oxides as directing ligands in catalysis, phosphine oxides can play significant roles. They can act as ligands themselves, stabilize catalytically active nanoparticles, or be the product of phosphine oxidation, influencing the catalytic cycle. researchgate.net Computational chemistry is an indispensable tool for elucidating the complex, multi-step mechanisms of catalytic reactions.

For a potential catalytic process involving a this compound-metal complex, DFT can be used to map the entire reaction pathway. This involves calculating the structures and energies of all reactants, intermediates, transition states, and products. bris.ac.uk For example, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, key steps include oxidative addition, transmetalation, and reductive elimination. bris.ac.ukresearchgate.net By calculating the activation energy (energy barrier) for each step, the rate-determining step of the catalytic cycle can be identified. This mechanistic insight allows for the rational design of more efficient catalysts by modifying the ligand structure to lower the energy of critical transition states. chemrxiv.orgrsc.org

Application of Advanced Computational Techniques (e.g., Density Functional Theory, Molecular Dynamics)

A variety of advanced computational techniques are employed to provide a comprehensive understanding of this compound and its complexes.

Density Functional Theory (DFT): As highlighted in the sections above, DFT is the workhorse of modern computational chemistry for medium-sized molecules. It offers a favorable balance between computational cost and accuracy. researchgate.net Functionals like B3LYP combined with basis sets such as 6-31G(d,p) or larger are commonly used to optimize geometries, calculate vibrational frequencies (for comparison with IR and Raman spectra), and predict a wide range of electronic properties. researchgate.netresearchgate.netinpressco.com

Molecular Dynamics (MD): MD simulations are used to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD can model the conformational changes of this compound, its diffusion in a solvent, and its interactions with other molecules. aip.orgresearchgate.net These simulations, which often employ classical force fields like GAFF (Generalized Amber Force Field), are particularly useful for understanding properties in the condensed phase, such as solvation structures in water, which are critical for understanding its behavior in biological or environmental systems. researchgate.netaip.org

Table 4: Summary of Applied Computational Techniques

| Technique | Primary Application | Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and energetics of static systems. | Optimized geometries, reaction energies, activation barriers, HOMO/LUMO energies, MEP. researchgate.netinpressco.com |

| Molecular Dynamics (MD) | Dynamic simulation of molecular motion over time. | Conformational dynamics, solvation shells, diffusion coefficients, binding thermodynamics. researchgate.netresearchgate.net |

Future Directions and Emerging Research Avenues for 2 Diphenylphosphorylethanol Chemistry

Exploration of Novel and Efficient Synthetic Pathways

The development of efficient and scalable synthetic routes to 2-Diphenylphosphorylethanol is paramount for its widespread application. Current methodologies often rely on multi-step procedures, and future research is expected to focus on more direct and atom-economical approaches.

One promising avenue is the hydrophosphinylation of ethylene (B1197577) oxide with diphenylphosphine (B32561) oxide . This reaction, if realized, would offer a direct and highly atom-economical route to the target molecule. The challenge lies in the controlled opening of the strained epoxide ring and the subsequent C-P bond formation. Research in this area would likely explore various catalytic systems, including transition metal complexes and organocatalysts, to achieve high yields and selectivity under mild conditions.

Another area of exploration is the photoinduced hydrophosphinylation of alkenes with diphenylphosphine oxide . researchgate.net This method has shown promise for the synthesis of other phosphine (B1218219) oxides and could potentially be adapted for the synthesis of this compound, likely through a multi-step process involving a protected vinyl alcohol equivalent. The use of light as a reagent aligns with the principles of green chemistry, offering a potentially more sustainable synthetic route. researchgate.net

Furthermore, the classical Grignard reaction between a suitable phosphorus-containing electrophile and a magnesium-halide derivative of a protected ethanolamine (B43304) could be optimized. wikipedia.orgchemicalbook.com While a more traditional approach, innovations in Grignard reagent preparation and reaction conditions could lead to improved yields and simplified purification procedures.

Future synthetic strategies will likely be guided by the principles of green chemistry, aiming for processes that are not only efficient but also environmentally benign. This includes the use of non-toxic solvents, renewable starting materials, and catalytic methods that minimize waste generation. rsc.org

Table 1: Potential Synthetic Pathways for this compound

| Synthetic Pathway | Key Reactants | Potential Advantages | Key Challenges |

| Hydrophosphinylation of Ethylene Oxide | Diphenylphosphine oxide, Ethylene oxide | High atom economy, direct route | Controlled ring-opening, catalyst development |

| Photoinduced Hydrophosphinylation | Diphenylphosphine oxide, Vinyl acetate | Use of light as a green reagent | Multi-step process, regioselectivity control |

| Grignard Reaction | Phosphorus electrophile, Ethanolamine derivative | Well-established methodology | Stoichiometric reagents, protection/deprotection steps |

Development of Highly Tunable Ligand Architectures and Advanced Chiral Variants

The phosphine oxide group in this compound makes it a promising candidate for use as a ligand in coordination chemistry and catalysis. ontosight.aiwikipedia.org The hydroxyl group offers a convenient handle for further functionalization, allowing for the creation of a diverse library of ligands with tunable steric and electronic properties.

Future research will likely focus on the development of highly tunable ligand architectures . This could involve the esterification or etherification of the hydroxyl group with various functional moieties. For example, the introduction of additional donor atoms could lead to the formation of bidentate or tridentate ligands, which are highly sought after in catalysis for their ability to form stable metal complexes. acs.org

A particularly exciting area of research is the development of advanced chiral variants of this compound. acs.orgjst.go.jp The synthesis of enantiomerically pure this compound could be achieved through asymmetric synthesis or by resolution of the racemic mixture. mdpi.com These chiral ligands could then be employed in a wide range of asymmetric catalytic reactions, such as hydrogenations, allylic alkylations, and cross-coupling reactions, to produce enantiomerically enriched products. researchgate.netnih.govnih.gov

The development of P-chirogenic phosphine ligands, where the phosphorus atom itself is a stereocenter, is a growing field. jst.go.jpresearchgate.net While challenging, the synthesis of P-chirogenic derivatives of this compound would represent a significant advancement, potentially leading to catalysts with unprecedented levels of enantioselectivity.

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Strategy | Potential Applications in Asymmetric Catalysis |

| C-Chiral Ligands | Asymmetric synthesis or resolution of this compound | Asymmetric hydrogenation, allylic alkylation |

| P-Chirogenic Ligands | Stereoselective synthesis at the phosphorus center | Highly enantioselective transformations |

| Bidentate Chiral Ligands | Functionalization of the hydroxyl group with a chiral moiety | Enantioselective cross-coupling reactions |

Expansion into Bio-Inspired Catalytic Systems and Sustainable Chemical Processes

The principles of biocatalysis, where enzymes perform chemical transformations with remarkable efficiency and selectivity, are increasingly inspiring the design of synthetic catalysts. nih.gov The structure of this compound, with its combination of a phosphine oxide and a hydroxyl group, offers intriguing possibilities for the development of bio-inspired catalytic systems .

For instance, the hydroxyl group could be used to anchor the molecule to a biomolecular scaffold, such as a protein or a polysaccharide. This could create a microenvironment around the phosphine oxide moiety that mimics the active site of an enzyme, potentially leading to enhanced catalytic activity and selectivity.

Furthermore, the development of catalytic processes that utilize this compound and its derivatives should be guided by the principles of sustainable chemistry . researchgate.net This includes the design of catalysts that can operate under mild reaction conditions, in environmentally benign solvents like water, and can be easily recovered and reused. mdpi.comacs.org The reduction of phosphine oxides back to phosphines is a key step in many catalytic cycles, and developing sustainable methods for this transformation is an active area of research. researchgate.net

The use of phosphine oxide-based catalysts in green chemical processes, such as the conversion of biomass into valuable chemicals, is another promising research direction. The unique properties of this compound-derived catalysts could be harnessed to develop selective and efficient transformations of renewable feedstocks.

Design and Synthesis of Advanced Functional Materials with Precisely Tunable Properties

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of advanced functional materials . empa.ch The hydroxyl group can participate in polymerization reactions, such as polycondensation or polyaddition, while the diphenylphosphine oxide moiety can impart unique properties to the resulting polymer.

Phosphine oxide-containing polymers are known for their excellent thermal stability, flame retardancy, and adhesive properties. By incorporating this compound into polymer backbones, it is possible to create materials with a combination of these desirable properties. The hydroxyl group also provides a site for post-polymerization modification, allowing for the fine-tuning of the material's properties for specific applications.

Future research in this area will likely focus on the synthesis of a wide range of polymers derived from this compound, including polyesters, polyurethanes, and polyethers. The properties of these materials will be systematically investigated, with a view to their application in areas such as high-performance coatings, flame-retardant textiles, and advanced adhesives.

The ability to precisely tune the properties of these materials by modifying the structure of the this compound monomer or by post-polymerization functionalization will be a key focus of future research. empa.ch

Table 3: Potential Functional Materials from this compound

| Polymer Type | Potential Properties | Potential Applications |

| Polyesters | High thermal stability, flame retardancy | High-performance plastics, engineering materials |

| Polyurethanes | Excellent adhesive properties, durability | Coatings, adhesives, foams |

| Polyethers | Good chemical resistance, flexibility | Specialty elastomers, membranes |

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery and Design

The traditional process of discovering and optimizing new catalysts and materials can be a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. eurekalert.orgresearchgate.net

In the context of this compound chemistry, AI and ML can be used in several ways. For example, ML models can be trained on existing data to predict the catalytic activity of new ligands derived from this compound. rsc.orgrsc.orgucla.edu This can help researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

AI can also be used to design new ligand architectures with desired properties. Generative models, for example, can be used to propose novel molecular structures that are likely to have high catalytic activity or selectivity. These in silico designed ligands can then be synthesized and tested in the laboratory.

Furthermore, AI can be used to optimize reaction conditions for the synthesis of this compound and its derivatives. By analyzing large datasets of experimental data, ML models can identify the optimal temperature, pressure, solvent, and catalyst for a given reaction. nih.gov

The integration of AI and ML with automated synthesis and high-throughput screening technologies has the potential to revolutionize the field of catalyst and material discovery. This data-driven approach will enable the rapid and efficient discovery of new applications for this compound and its derivatives. youtube.com

Q & A

Basic: What are the established synthetic routes for 2-Diphenylphosphorylethanol?

Answer:

The synthesis of this compound typically involves nucleophilic addition or phosphorylation reactions. A common method is the reaction of diphenylphosphine oxide with halogenated alcohols or aldehydes under controlled conditions. For example, analogous compounds like (2-Chlorophenyl)(diphenylphosphoryl)-methanol are synthesized by reacting diphenylphosphine oxide with 2-chlorobenzaldehyde in the presence of a base . Optimization of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical to minimize side products. Researchers should also consider purification via column chromatography or recrystallization to isolate the target compound in high purity .

Basic: What safety protocols are critical when handling this compound?

Answer:

Due to the potential toxicity of organophosphorus compounds, strict safety measures are required:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors or dust.

- Waste Disposal: Segregate chemical waste and collaborate with certified waste management services to ensure environmentally safe disposal .

- Emergency Protocols: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent contamination .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

- X-ray Crystallography: Resolve the compound’s 3D structure by analyzing single crystals grown via slow evaporation. For example, (2-Chlorophenyl)(diphenylphosphoryl)-methanol was characterized using this method, revealing bond angles and torsional conformations critical for reactivity studies .

- Spectroscopy: Use P NMR to confirm phosphorylation (δ ~20–30 ppm) and FT-IR to identify hydroxyl (3200–3600 cm) and phosphoryl (1200–1300 cm) groups .

Advanced: How should conflicting data on this compound’s reactivity be addressed?

Answer:

- Systematic Literature Review: Follow the U.S. EPA’s HPV Chemical Challenge Program guidelines to compile and evaluate existing studies. Prioritize peer-reviewed journals and avoid unverified sources (e.g., ) .

- Contradiction Analysis: Use triangulation by cross-validating results via multiple techniques (e.g., kinetic studies, computational modeling). For instance, discrepancies in reaction yields may arise from solvent polarity effects, which can be tested systematically .

Advanced: What strategies enhance this compound’s utility in catalytic systems?

Answer:

- Ligand Design: Modify the phosphoryl and hydroxyl groups to tune electronic properties. Derivatives like (2-Chlorophenyl)(diphenyl)methanol have been used as ligands in asymmetric catalysis, where steric effects from substituents improve enantioselectivity .

- Mechanistic Studies: Employ P NMR to monitor ligand-metal coordination dynamics. For example, diphenylphosphoryl groups in similar compounds exhibit strong binding to transition metals like palladium, enhancing catalytic turnover .

Advanced: How can this compound derivatives be applied in materials science?

Answer:

- Polymer Modification: Incorporate the compound as a crosslinking agent in epoxy resins, leveraging its hydroxyl group for covalent bonding. Analogous phosphorylated alcohols improve thermal stability in polymer matrices .

- Surface Functionalization: Graft the compound onto silica nanoparticles via silanization reactions. The phosphoryl group enhances adhesion properties, useful in coatings or composite materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.